Scientific Field: Organic Chemistry
Application Summary: This compound is used in the synthesis of various organic compounds.
Methods of Application: The specific methods of application can vary depending on the desired synthesis.
Results or Outcomes: The outcomes of these reactions would be the synthesis of new organic compounds.
Application Summary: This compound was used in the synthesis of 4-amino-3-fluorophenyl boronic acid.
Methods of Application: As with the previous compound, the specific methods of application can vary depending on the desired synthesis.
Results or Outcomes: The outcomes of these reactions would be the synthesis of new boronic acid derivatives.
Scientific Field: Medicinal Chemistry
Application Summary: This compound may be used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist.
Methods of Application: The specific methods of application can vary depending on the desired synthesis.
Results or Outcomes: The outcomes of these reactions would be the synthesis of new medicinal compounds.
4-Bromo-2-chloro-6-fluoroaniline: is a solid compound with a molecular weight of 224.46 . It is typically stored in a dark place at room temperature .
This compound is similar to other aniline derivatives, such as 2-Bromo-4-chloro-6-fluoroaniline, which has been used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist .
Another similar compound, 4-Fluoroaniline, is used as a precursor to various potential and real applications . It can be prepared by the hydrogenation of 4-nitrofluorobenzene .
4-Bromo-2-chloro-6-fluoroaniline is an organic compound with the molecular formula and a molecular weight of 224.46 g/mol. It features a benzene ring substituted with three halogen atoms: bromine, chlorine, and fluorine. This compound is classified as an aniline derivative, which is a type of aromatic amine characterized by the presence of an amino group attached to a benzene ring. The compound's structure can be represented as follows:
textBr |Cl-C6H3-F |NH2
4-Bromo-2-chloro-6-fluoroaniline is known for its potential applications in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its halogen substituents.
Research indicates that 4-Bromo-2-chloro-6-fluoroaniline exhibits biological activity, particularly as an antimicrobial and anticancer agent. Its structure allows it to interact with biological targets, potentially inhibiting specific enzymes or disrupting cellular processes.
In particular, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 4-Bromo-2-chloro-6-fluoroaniline may have similar properties worth exploring further.
The synthesis of 4-Bromo-2-chloro-6-fluoroaniline typically involves multiple steps:
The detailed procedure can be found in patents and scientific literature focusing on synthetic organic chemistry .
4-Bromo-2-chloro-6-fluoroaniline has several notable applications:
Studies on 4-Bromo-2-chloro-6-fluoroaniline's interactions reveal its potential in drug development:
Several compounds share structural similarities with 4-Bromo-2-chloro-6-fluoroaniline. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 | 0.89 | Different substitution pattern affecting reactivity |
2-Bromo-6-chloro-4-fluoroaniline | 201849-14-1 | 0.89 | Similar halogen pattern but different positions |
3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7 | 0.87 | Bromine at a different position alters properties |
3-Bromo-2-chloro-5,6-difluoroaniline | 1616244-35-9 | 0.84 | Contains additional fluorine substituent |
These compounds are significant for comparative studies in terms of biological activity and synthetic pathways.